molecular formula C15H14N2O3 B2785168 (2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide CAS No. 298190-71-3

(2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide

Cat. No.: B2785168
CAS No.: 298190-71-3
M. Wt: 270.288
InChI Key: CNQKTTANFXMDBH-JLHYYAGUSA-N
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Description

(2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzamide group, and a methylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.

    Introduction of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.

    Addition of the Methylamino Carbonyl Group: This step involves the reaction of the intermediate with methyl isocyanate under controlled conditions to introduce the methylamino carbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Furanones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-{(E)-2-(2-furyl)-1-[(amino)carbonyl]-1-ethenyl}benzamide: Similar structure but lacks the methyl group.

    N-{(E)-2-(2-thienyl)-1-[(methylamino)carbonyl]-1-ethenyl}benzamide: Contains a thiophene ring instead of a furan ring.

    N-{(E)-2-(2-pyridyl)-1-[(methylamino)carbonyl]-1-ethenyl}benzamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

(2E)-3-(furan-2-yl)-N-methyl-2-(phenylformamido)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, benzamide group, and methylamino carbonyl group allows for versatile applications and interactions that are not observed in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-16-15(19)13(10-12-8-5-9-20-12)17-14(18)11-6-3-2-4-7-11/h2-10H,1H3,(H,16,19)(H,17,18)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQKTTANFXMDBH-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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